molecular formula C12H17NO2S B344657 3-Methyl-1-(phenylsulfonyl)piperidine CAS No. 332388-99-5

3-Methyl-1-(phenylsulfonyl)piperidine

Cat. No. B344657
CAS RN: 332388-99-5
M. Wt: 239.34g/mol
InChI Key: YTXPKIULJSHENU-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylsulfonyl)piperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antibacterial Properties

3-Methyl-1-(phenylsulfonyl)piperidine derivatives have shown promise in antibacterial studies. A research study demonstrated that these compounds, specifically N-substituted derivatives, exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Enzyme Inhibition

These compounds have also been evaluated for their enzyme inhibition activities. They have been found to be potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the study of neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).

Phospholipase A2 Inhibition

In another study, derivatives of 3-Methyl-1-(phenylsulfonyl)piperidine were found to inhibit membrane-bound phospholipase A2. This inhibition could potentially reduce the size of myocardial infarction, suggesting a therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).

HIV-1 Antagonism

These compounds have been studied as antagonists of the human CCR5 receptor, which is involved in the entry of HIV-1 into cells. They show potential as anti-HIV-1 agents, contributing to the development of new therapies for HIV/AIDS (Finke et al., 2001).

Growth Hormone Secretagogue Analysis

One derivative has been studied as a growth hormone secretagogue. Its analysis involved examining its fragmentation processes, which is crucial for understanding its pharmacological behavior (Qin, 2002).

β3 Adrenergic Receptor Agonism

Novel (4-piperidin-1-yl)-phenyl sulfonamides, including derivatives of 3-Methyl-1-(phenylsulfonyl)piperidine, were identified as potent full agonists at the β3 adrenergic receptor. This finding is important for the development of drugs targeting metabolic disorders (Hu et al., 2001).

Complexation and Fluorescence Studies

These compounds have been used to synthesize various metal complexes. These complexes have been characterized for their structures, thermal analyses, redox behavior, and fluorescence properties, contributing to the field of material science and coordination chemistry (Nath et al., 2016).

Serotonin Receptor Selectivity

N-alkylated arylsulfonamides of 3-Methyl-1-(phenylsulfonyl)piperidine derivatives have shown selectivity for the 5-HT7 serotonin receptor, which is important for the development of treatments for central nervous system disorders (Canale et al., 2016).

Cholinesterase Activity

A series of derivatives were synthesized and tested for their activity against cholinesterase enzymes. These studies contribute to the development of treatments for conditions like Alzheimer's disease (Khalid, 2012).

Gastrointestinal Motility

Benzamide derivatives of 3-Methyl-1-(phenylsulfonyl)piperidine have been synthesized and evaluated for their activity as serotonin 4 receptor agonists, which can influence gastrointestinal motility (Sonda et al., 2003).

Mechanism of Action

While the mechanism of action of 3-Methyl-1-(phenylsulfonyl)piperidine specifically is not clear, piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 3-Methyl-1-(phenylsulfonyl)piperidine and similar compounds may have potential for future drug development.

properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXPKIULJSHENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(phenylsulfonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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